molecular formula C17H30N6O7 B12582608 L-Asparaginyl-L-leucyl-L-glutaminylglycine CAS No. 647838-75-3

L-Asparaginyl-L-leucyl-L-glutaminylglycine

Cat. No.: B12582608
CAS No.: 647838-75-3
M. Wt: 430.5 g/mol
InChI Key: RMQLSNUFJGAPQK-DCAQKATOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Asparaginyl-L-leucyl-L-glutaminylglycine is a peptide composed of four amino acids: L-asparagine, L-leucine, L-glutamine, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparaginyl-L-leucyl-L-glutaminylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and then coupled to the amine group of the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable reagents.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and then purified.

Chemical Reactions Analysis

Types of Reactions

L-Asparaginyl-L-leucyl-L-glutaminylglycine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds using acids or enzymes like proteases.

    Oxidation: Oxidizing agents can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.

    Reduction: Reducing agents can be used to break disulfide bonds if present.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid (HCl) or enzymes like trypsin.

Properties

CAS No.

647838-75-3

Molecular Formula

C17H30N6O7

Molecular Weight

430.5 g/mol

IUPAC Name

2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetic acid

InChI

InChI=1S/C17H30N6O7/c1-8(2)5-11(23-15(28)9(18)6-13(20)25)17(30)22-10(3-4-12(19)24)16(29)21-7-14(26)27/h8-11H,3-7,18H2,1-2H3,(H2,19,24)(H2,20,25)(H,21,29)(H,22,30)(H,23,28)(H,26,27)/t9-,10-,11-/m0/s1

InChI Key

RMQLSNUFJGAPQK-DCAQKATOSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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